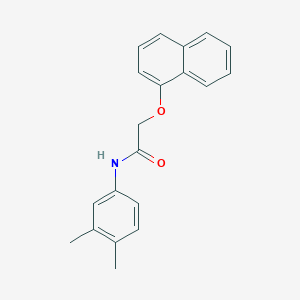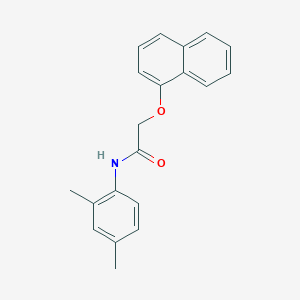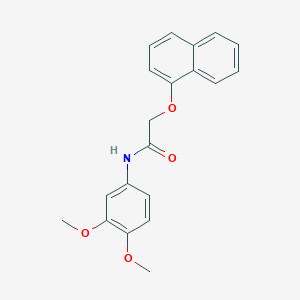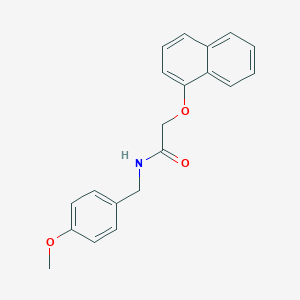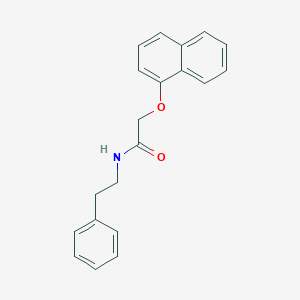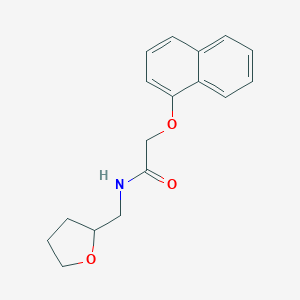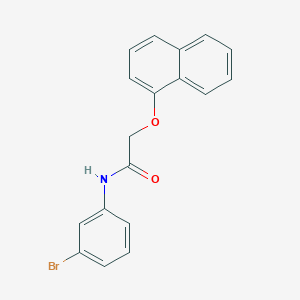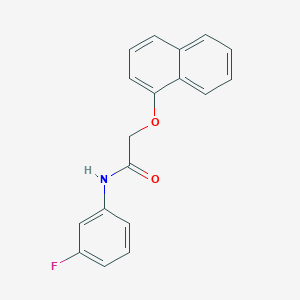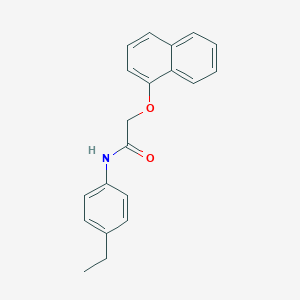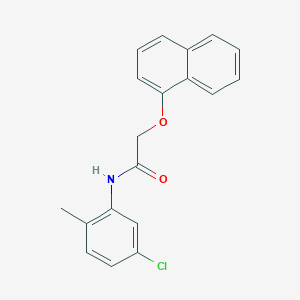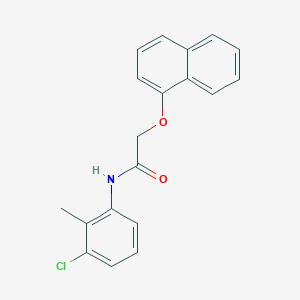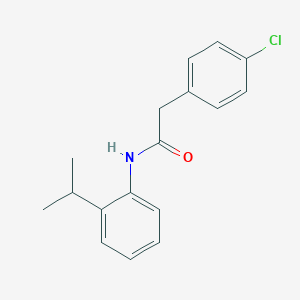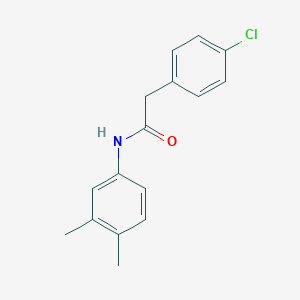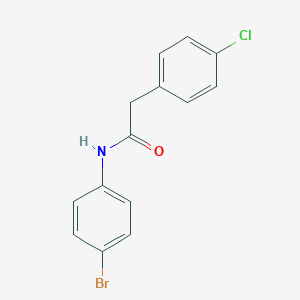![molecular formula C18H30N2O B291522 N-[4-(dimethylamino)phenyl]decanamide](/img/structure/B291522.png)
N-[4-(dimethylamino)phenyl]decanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]decanamide, also known as DMAD, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. DMAD is a member of the amide class of compounds and is a white crystalline powder. It is soluble in organic solvents but is insoluble in water. DMAD has been found to have various applications in the field of medicinal chemistry, particularly in the discovery of new drugs.
Mecanismo De Acción
The mechanism of action of N-[4-(dimethylamino)phenyl]decanamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. N-[4-(dimethylamino)phenyl]decanamide has been found to inhibit the activity of enzymes such as histone deacetylases, which play a role in the regulation of gene expression. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]decanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[4-(dimethylamino)phenyl]decanamide has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, N-[4-(dimethylamino)phenyl]decanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(dimethylamino)phenyl]decanamide in lab experiments is its ability to modulate various signaling pathways in cells. This makes it a useful tool for studying the mechanisms underlying various diseases. Additionally, N-[4-(dimethylamino)phenyl]decanamide has been found to be relatively non-toxic and has low side effects. However, one of the limitations of using N-[4-(dimethylamino)phenyl]decanamide is its poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(dimethylamino)phenyl]decanamide. One area of interest is the development of N-[4-(dimethylamino)phenyl]decanamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of N-[4-(dimethylamino)phenyl]decanamide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(dimethylamino)phenyl]decanamide and its effects on various signaling pathways in cells.
Métodos De Síntesis
N-[4-(dimethylamino)phenyl]decanamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-(dimethylamino)benzoyl chloride with decylamine in the presence of a base such as triethylamine. This reaction results in the formation of N-[4-(dimethylamino)phenyl]decanamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-[4-(dimethylamino)phenyl]decanamide has been extensively studied for its various applications in the field of medicinal chemistry. It has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. N-[4-(dimethylamino)phenyl]decanamide has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, N-[4-(dimethylamino)phenyl]decanamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propiedades
Fórmula molecular |
C18H30N2O |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
N-[4-(dimethylamino)phenyl]decanamide |
InChI |
InChI=1S/C18H30N2O/c1-4-5-6-7-8-9-10-11-18(21)19-16-12-14-17(15-13-16)20(2)3/h12-15H,4-11H2,1-3H3,(H,19,21) |
Clave InChI |
SZMLWFIINJHSCM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)N(C)C |
SMILES canónico |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



